6-chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide
Description
6-chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by a trifluoromethyl-substituted phenyl-thiazolyl moiety and an oxolan-2-ylmethyl group.
Properties
IUPAC Name |
6-chloro-N-(oxolan-2-ylmethyl)-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O2S/c22-18-7-6-14(10-26-18)19(29)28(11-16-5-2-8-30-16)20-27-17(12-31-20)13-3-1-4-15(9-13)21(23,24)25/h1,3-4,6-7,9-10,12,16H,2,5,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFKDYWEDKWURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CN=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine ring via a coupling reaction. The oxolan-2-ylmethyl group is then attached through a nucleophilic substitution reaction. The final step involves the chlorination of the pyridine ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyridine-3-carboxamides with heterocyclic substituents. Below is a comparative analysis of its structural analogs, focusing on molecular features and available data:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure : All compounds share the pyridine-3-carboxamide backbone, critical for hydrogen-bonding interactions in biological targets.
Substituent Diversity: The target compound features a trifluoromethylphenyl-thiazol group, enhancing lipophilicity and metabolic stability compared to analogs with fluorophenyl (P018-0756, logP = 4.73) or methylphenyl groups . The cyclohexylamino-pyridinyl substituent in introduces a basic nitrogen, which may enhance solubility in acidic environments .
logP Trends :
- P018-0756’s logP of 4.73 suggests moderate lipophilicity, aligning with its fluorophenyl and oxadiazol substituents. The target compound’s trifluoromethyl group likely increases logP further, though experimental data are lacking.
Synthetic Accessibility :
- The target compound and ’s analog include complex thiazol substitutions, which may require multi-step synthesis compared to simpler derivatives like ’s oxazolyl variant .
Research Findings and Implications
- Bioactivity Potential: Thiazol and oxadiazol moieties (as in the target and P018-0756) are prevalent in kinase inhibitors and antimicrobial agents due to their ability to engage in π-π stacking and hydrogen bonding .
- Metabolic Stability : The oxolanmethyl group in the target compound may reduce oxidative metabolism compared to alkyl chains in other analogs .
- Limitations : Absence of pharmacological data for the target compound precludes direct efficacy or toxicity comparisons. Structural analogs like P018-0756 provide indirect insights but require validation.
Biological Activity
The compound 6-chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes several functional groups that contribute to its biological activity, notably the thiazole and pyridine moieties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds often exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and efficacy against bacterial strains .
- Anticancer Properties : Compounds with similar structures have been explored for their anticancer effects. The thiazole ring is known to interact with various biological targets, including enzymes involved in cancer cell proliferation. Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer cell lines .
- Anti-inflammatory Effects : There is emerging evidence that compounds containing pyridine and thiazole rings may possess anti-inflammatory properties. They could inhibit pro-inflammatory cytokines, which are pivotal in chronic inflammatory diseases .
The exact mechanism of action for This compound is not fully elucidated; however, it likely involves:
- Enzyme Inhibition : The thiazole moiety may act as an inhibitor for various enzymes critical in metabolic pathways.
- Receptor Interaction : It may modulate receptor activity related to inflammation and cancer progression.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to our target compound showed significant inhibition zones, suggesting potential effectiveness as antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines demonstrated that compounds with structural similarities to This compound exhibited cytotoxic effects at micromolar concentrations. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
